3,4,5-Trimethylhept-3-en-1-yne
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Overview
Description
3,4,5-Trimethylhept-3-en-1-yne is an organic compound with the molecular formula C10H16. It is a hydrocarbon that contains both double and triple bonds, making it an alkyne and an alkene. The structure of this compound includes a heptane backbone with three methyl groups attached at positions 3, 4, and 5, and a triple bond at position 1 and a double bond at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethylhept-3-en-1-yne can be achieved through various organic reactions. One common method involves the alkylation of a suitable alkyne precursor with methyl groups. For instance, starting with a hept-3-yne, methyl groups can be introduced at the 3, 4, and 5 positions using methylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the addition of methyl groups to the alkyne backbone. The reaction conditions typically include elevated temperatures and pressures to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethylhept-3-en-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound can lead to the formation of fully saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3,4,5-Trimethylhept-3-en-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,4,5-Trimethylhept-3-en-1-yne exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylhept-4-en-1-yne: Similar structure but with different positions of double and triple bonds.
3,4,5-Trimethylhex-4-en-1-yne: Similar structure with a shorter carbon chain.
Uniqueness
3,4,5-Trimethylhept-3-en-1-yne is unique due to its specific arrangement of methyl groups and the presence of both double and triple bonds. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
62839-53-6 |
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Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3,4,5-trimethylhept-3-en-1-yne |
InChI |
InChI=1S/C10H16/c1-6-8(3)10(5)9(4)7-2/h1,9H,7H2,2-5H3 |
InChI Key |
OROGWUWQVALURB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=C(C)C#C)C |
Origin of Product |
United States |
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